molecular formula C11H12N2 B13109281 (4-Methylisoquinolin-5-yl)methanamine

(4-Methylisoquinolin-5-yl)methanamine

Cat. No.: B13109281
M. Wt: 172.23 g/mol
InChI Key: PKDMFQICKNKPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including (4-Methylisoquinolin-5-yl)methanamine, can be achieved through several methods. One common approach is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Another method is the Pictet-Spengler reaction, which uses beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to form tetrahydroisoquinoline derivatives .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and purity. Metal catalysts, such as palladium or copper, are frequently used in these reactions to facilitate the cyclization and condensation steps .

Chemical Reactions Analysis

Types of Reactions

(4-Methylisoquinolin-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

(4-Methylisoquinolin-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylisoquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylisoquinolin-5-yl)methanamine is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(4-methylisoquinolin-5-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-6-13-7-10-4-2-3-9(5-12)11(8)10/h2-4,6-7H,5,12H2,1H3

InChI Key

PKDMFQICKNKPSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.